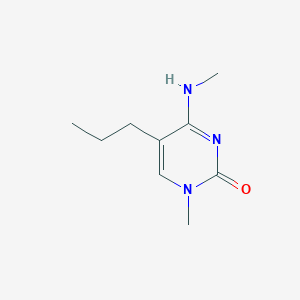![molecular formula C16H19N3O2 B12546800 N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide CAS No. 143769-17-9](/img/structure/B12546800.png)
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide is a chemical compound with the molecular formula C16H19N3O2. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the tert-butyl group and the hydroxy(phenyl)methyl group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Hydroxy(phenyl)methyl Group: This step involves the reaction of the pyrazine derivative with benzyl alcohol derivatives under suitable conditions to introduce the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of essential components in Mycobacterium tuberculosis, thereby hindering the bacteria’s ability to survive and replicate . The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
N-phenylpyrazine-2-carboxamide: Another compound with structural similarities and potential anti-tubercular activity.
Uniqueness
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide stands out due to the presence of the tert-butyl and hydroxy(phenyl)methyl groups, which may contribute to its unique chemical properties and biological activities. These structural features can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
143769-17-9 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-tert-butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)19-15(21)13-12(17-9-10-18-13)14(20)11-7-5-4-6-8-11/h4-10,14,20H,1-3H3,(H,19,21) |
InChIキー |
OEWZTCBEUCXUNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=NC=CN=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


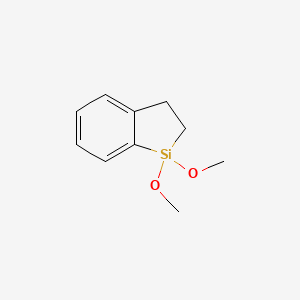


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
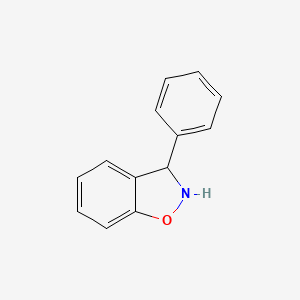
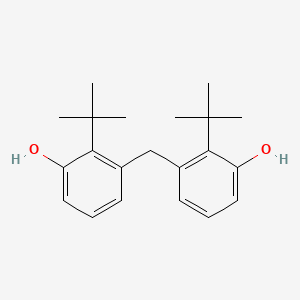
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
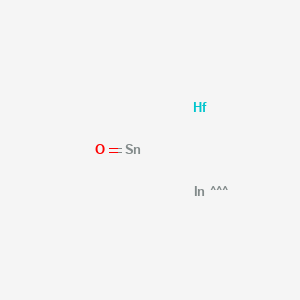
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)


